Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
“Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound with the CAS Number: 926663-00-5 . It has a molecular weight of 207.19 . The IUPAC name for this compound is ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-12-4-3-7(13)11-8(6)12/h3-5H,2H2,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 207.19 . The storage temperature for this compound is recommended to be in a refrigerator .
Scientific Research Applications
Synthesis and Biological Activity
- Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have been utilized in the synthesis of various heterocyclic systems. For instance, their reactions with different reagents have led to the creation of compounds with biocidal properties against bacteria and fungi, demonstrating potential in the field of antimicrobial research (Youssef, Abbady, Ahmed, & Omar, 2011).
Antimicrobial Evaluation
- The compound has been employed in the synthesis of new pyrimidine derivatives. Selected examples of these synthesized products have been evaluated for their antimicrobial properties, suggesting its relevance in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Cyclization and Recyclization Reactions
- Studies show the compound's ability to undergo cyclization and recyclization reactions under various conditions. These reactions result in the formation of different carboxylates, highlighting its versatility in organic synthesis (Goryaeva, Burgart, & Saloutin, 2013).
Synthesis of Fused Thiazolo Derivatives
- The compound is also key in synthesizing 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives. These derivatives have been synthesized using ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate as a starting material, indicating its utility in creating complex heterocyclic structures (Ahmed, 2003).
Selective Synthesis Applications
- Its use in selective cyclocondensation reactions to yield specific pyrazolo[3,4-b]pyridin-3-ones further exemplifies its importance in synthetic chemistry. These reactions demonstrate the compound's selectivity in forming specific derivatives (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Applications in Heterocyclic Chemistry
- Its reaction patterns have also been explored in the synthesis of new polyfunctional 5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-5-ones, showcasing its utility in creating various heterocyclic compounds (Lebed', Kos, Polovinko, Tolmachev, & Vovk, 2009).
Synthesis of Thiazolopyrimidines
- The compound has also been instrumental in synthesizing thiazolopyrimidines and thiazolodipyrimidines, further emphasizing its role in the development of novel heterocyclic compounds (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-12-4-3-7(13)11-8(6)12/h3-5H,2H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKVUOAPCLMZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C=CN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582923 | |
Record name | Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
CAS RN |
926663-00-5 | |
Record name | Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.